Pap-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

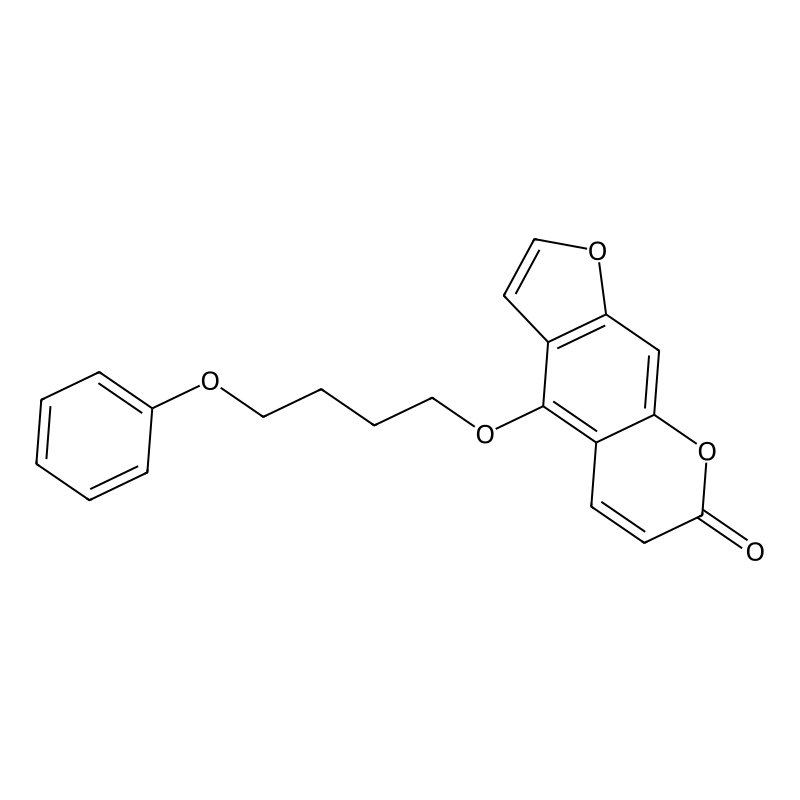

SMILES

solubility

Synonyms

Canonical SMILES

Pap-1 is a potent, small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, a key regulator of T-lymphocyte activation. It was developed as a more drug-like alternative to peptide-based toxins, offering high selectivity for Kv1.3 over other ion channels, including the closely related cardiac channel Kv1.5. A critical procurement differentiator for this compound is its demonstrated oral bioavailability and brain penetrance, making it a versatile tool for in vivo studies in autoimmune and neuroinflammatory disease models where systemic or central nervous system activity is required.

References

- [1] Schmitz, A., Sankaranarayanan, A., Azam, P., et al. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. Molecular Pharmacology, 68(5), 1254-1270 (2005).

- [2] Pereira, L. E., Villinger, F., Wulff, H., et al. Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques. Journal of Pharmacology and Experimental Therapeutics, 323(3), 886-897 (2007).

- [3] Chen, Y. J., Chen, C., Chen, Y., et al. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke. Journal of the American Heart Association, 4(12), e002302 (2015).

- [4] Leber, R., Koci, E., Flunkert, S., et al. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. International Journal of Molecular Sciences, 22(19), 10329 (2021).

While other Kv1.3 inhibitors are available, they are not directly interchangeable with Pap-1, and substitution can fundamentally alter experimental outcomes. Peptide-based inhibitors like ShK toxin derivatives, for instance, lack oral bioavailability and have different brain permeability, precluding their use in studies requiring oral administration or specific CNS exposure. Other small-molecule inhibitors may lack the selectivity of Pap-1. For example, TRAM-34 also potently blocks KCa3.1 channels, which can introduce confounding effects in studies focused on Kv1.3-specific pathways. Furthermore, older psoralen-based compounds like Psora-4 show significantly lower selectivity against the cardiac Kv1.5 channel, increasing the risk of off-target cardiovascular effects compared to Pap-1. These differences in administration route and selectivity profiles make Pap-1 a distinct tool for specific experimental designs.

References

- [1] Schmitz, A., Sankaranarayanan, A., Azam, P., et al. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. Molecular Pharmacology, 68(5), 1254-1270 (2005).

- [2] Chen, Y. J., Chen, C., Chen, Y., et al. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke. Journal of the American Heart Association, 4(12), e002302 (2015).

- [4] Wulff, H., Miller, M. J., Hansel, W., et al. Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IKCa1: a potential immunosuppressant. Proceedings of the National Academy of Sciences, 97(14), 8151-8156 (2000).

- [5] Pereira, L. E., Villinger, F., Wulff, H., et al. Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques. Journal of Pharmacology and Experimental Therapeutics, 323(3), 886-897 (2007).

High Potency and Defined Selectivity Profile Over Other Key Ion Channels

Pap-1 potently blocks the Kv1.3 channel with an EC50 of 2 nM. Crucially for procurement decisions where off-target effects are a concern, it exhibits a well-defined selectivity margin over other channels. It is 23-fold more selective for Kv1.3 than for the cardiac channel Kv1.5 (EC50 = 45 nM) and 33- to 125-fold more selective over other Kv1-family channels. This provides a significant advantage over less selective, first-generation compounds like Psora-4. The selectivity over KCa3.1 is over 5000-fold, a key differentiator from dual-blockers like TRAM-34.

| Evidence Dimension | Inhibitory Potency (EC50/IC50) |

| Target Compound Data | 2 nM (Kv1.3) |

| Comparator Or Baseline | Kv1.5: 45 nM; Other Kv1 channels: >66 nM; KCa3.1: >10,000 nM |

| Quantified Difference | 23-fold selective vs. Kv1.5; >5000-fold selective vs. KCa3.1 |

| Conditions | Whole-cell patch-clamp assays on various cell lines expressing the target channels. |

This high, quantified selectivity minimizes the risk of confounding data from off-target channel inhibition, ensuring experimental results are attributable specifically to Kv1.3 blockade.

Demonstrated Oral Bioavailability and Brain Penetrance for In Vivo Studies

A primary procurement driver for Pap-1 is its suitability for in vivo research requiring systemic exposure via a non-invasive route. Unlike large peptide inhibitors such as ShK, Pap-1 is orally available and brain-penetrant. Pharmacokinetic studies in rodents show a half-life of approximately 3 hours. Following oral or intraperitoneal administration, Pap-1 effectively suppresses delayed-type hypersensitivity in rats, a T-cell-mediated reaction, demonstrating that sufficient concentrations are achieved to exert a biological effect in a whole-animal model.

| Evidence Dimension | Bioavailability & In Vivo Administration Route |

| Target Compound Data | Orally available; brain penetrant; effective via oral and IP routes in rats. |

| Comparator Or Baseline | Peptide inhibitors (e.g., ShK): Not orally available, require injection. |

| Quantified Difference | Qualitative but fundamental difference in administration route and applicability. |

| Conditions | In vivo studies in rodents (rats) for delayed-type hypersensitivity and ischemic stroke models. |

The ability to dose orally simplifies experimental protocols, reduces animal stress, and enables chronic dosing studies that are impractical with injectable-only compounds.

Functional Efficacy in Suppressing Effector Memory T-Cell Proliferation

Pap-1 demonstrates functional efficacy by selectively targeting the cell type most relevant to Kv1.3's role in autoimmune disease. It potently inhibits the proliferation of human effector memory T (TEM) cells, which express high levels of Kv1.3, with a reported IC50 of 10 nM. This effect is significantly more potent than its impact on naïve and central memory T cells, which rely on different ion channels. This cellular selectivity is a key functional outcome of its molecular selectivity, making it a precise tool for studying TEM cell-mediated pathologies.

| Evidence Dimension | Inhibition of T-Cell Proliferation (IC50) |

| Target Compound Data | 10 nM (on human CCR7- Effector Memory T-cells) |

| Comparator Or Baseline | Naïve and Central Memory T-cells (significantly less potent inhibition) |

| Quantified Difference | Preferentially suppresses proliferation of TEM cells over other T-cell subsets. |

| Conditions | In vitro anti-CD3 antibody-induced proliferation assay of human peripheral blood mononuclear cells (PBMCs). |

This demonstrates that the compound's molecular potency translates into a specific, desirable biological effect on the target cell population, justifying its use in functional immunology studies.

In Vivo Autoimmune Disease Models Requiring Oral Administration

For preclinical studies of T-cell mediated autoimmune diseases like multiple sclerosis, type 1 diabetes, or rheumatoid arthritis in rodent models, Pap-1 is the indicated choice when the experimental design calls for oral dosing. Its proven ability to be absorbed and exert a systemic immunosuppressive effect, such as suppressing delayed-type hypersensitivity, makes it a practical alternative to injectable peptide inhibitors.

Neuroinflammation Studies Requiring a Brain-Penetrant Kv1.3 Inhibitor

Given its demonstrated ability to cross the blood-brain barrier and reduce inflammation and infarction in models of ischemic stroke, Pap-1 is highly suitable for research into the role of microglial Kv1.3 channels in neuroinflammatory and neurodegenerative conditions. Its small-molecule nature provides a distinct advantage over non-penetrant peptide alternatives for CNS-focused applications.

Selective Pharmacological Dissection of T-Cell Subset Function

In immunological research aiming to distinguish the specific contribution of effector memory T-cells (TEM) from other T-cell subsets, Pap-1's high selectivity for Kv1.3 over KCa3.1 is critical. This allows for the targeted inhibition of TEM cell activation and proliferation without the confounding effect of blocking KCa3.1, which is important for naïve and central memory T-cell function.

References

- [1] Schmitz, A., Sankaranarayanan, A., Azam, P., et al. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. Molecular Pharmacology, 68(5), 1254-1270 (2005).

- [2] Chen, Y. J., Chen, C., Chen, Y., et al. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke. Journal of the American Heart Association, 4(12), e002302 (2015).

- [3] Pereira, L. E., Villinger, F., Wulff, H., et al. Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques. Journal of Pharmacology and Experimental Therapeutics, 323(3), 886-897 (2007).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Ngala RA, Zaibi MS, Langlands K, Stocker CJ, Arch JR, Cawthorne MA. Stimulation of glucose uptake in murine soleus muscle and adipocytes by 5-(4-phenoxybutoxy)psoralen (PAP-1) may be mediated by Kv1.5 rather than Kv1.3. PeerJ. 2014 Oct 7;2:e614. doi: 10.7717/peerj.614. PubMed PMID: 25320682; PubMed Central PMCID: PMC4193404.

3: Wu X, Xu R, Cao M, Ruan L, Wang X, Zhang C. Effect of the Kv1.3 voltage-gated

potassium channel blocker PAP-1 on the initiation and progress of atherosclerosis in a rat model. Heart Vessels. 2015 Jan;30(1):108-14. doi: 10.1007/s00380-013-0462-7. PubMed PMID: 24441938.

4: Cidad P, Novensà L, Garabito M, Batlle M, Dantas AP, Heras M, López-López JR,

Pérez-García MT, Roqué M. K+ channels expression in hypertension after arterial injury, and effect of selective Kv1.3 blockade with PAP-1 on intimal hyperplasia

formation. Cardiovasc Drugs Ther. 2014 Dec;28(6):501-11. doi: 10.1007/s10557-014-6554-5. Erratum in: Cardiovasc Drugs Ther. 2015 Apr;29(2):199-200. PubMed PMID: 25348824.

5: Jorgensen C, Darré L, Vanommeslaeghe K, Omoto K, Pryde D, Domene C. In silico

identification of PAP-1 binding sites in the Kv1.2 potassium channel. Mol Pharm.

2015 Apr 6;12(4):1299-307. doi: 10.1021/acs.molpharmaceut.5b00023. PubMed PMID: 25734225.

6: Hao B, Chen ZW, Zhou XJ, Zimin PI, Miljanich GP, Wulff H, Wang YX. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat. Xenobiotica. 2011 Mar;41(3):198-211. doi: 10.3109/00498254.2010.532886. PubMed PMID: 21070145; PubMed Central PMCID: PMC3644211.

7: Stokely ME, Garg P, Bhat MA, Koulen P. Transient 5-(4-phenylbutoxy)psoralen (PAP-1) treatment dissociates developing pathologies in autoimmune optic neuritis into two distinct pathology profiles. J Neurosci Res. 2008 Jul;86(9):2111-24. doi: 10.1002/jnr.21645. PubMed PMID: 18335521.

8: Azam P, Sankaranarayanan A, Homerick D, Griffey S, Wulff H. Targeting effector memory T cells with the small molecule Kv1.3 blocker PAP-1 suppresses allergic contact dermatitis. J Invest Dermatol. 2007 Jun;127(6):1419-29. PubMed PMID: 17273162; PubMed Central PMCID: PMC1929164.

9: Cidad P, Novensà L, Garabito M, Batlle M, Dantas AP, Heras M, López-López JR,

Pérez-García MT, Roqué M. Erratum to: K(+) Channels Expression in Hypertension After Arterial Injury, and Effect of Selective Kv1.3 Blockade with PAP-1 on Intimal Hyperplasia Formation. Cardiovasc Drugs Ther. 2015 Apr;29(2):199-200. doi: 10.1007/s10557-015-6578-5. PubMed PMID: 25732511.

10: Schmitz A, Sankaranarayanan A, Azam P, Schmidt-Lassen K, Homerick D, Hänsel W, Wulff H. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. Mol Pharmacol. 2005 Nov;68(5):1254-70. PubMed PMID: 16099841.

11: Zou Z, Wang Y, Jiang H. Manduca sexta prophenoloxidase activating proteinase-1 (PAP-1) gene: organization, expression, and regulation by immune and hormonal signals. Insect Biochem Mol Biol. 2005 Jun;35(6):627-36. PubMed PMID: 15857768; PubMed Central PMCID: PMC2020815.

12: Leanza L, Trentin L, Becker KA, Frezzato F, Zoratti M, Semenzato G, Gulbins E, Szabo I. Clofazimine, Psora-4 and PAP-1, inhibitors of the potassium channel Kv1.3, as a new and selective therapeutic strategy in chronic lymphocytic leukemia. Leukemia. 2013 Aug;27(8):1782-5. doi: 10.1038/leu.2013.56. PubMed PMID: 23426166.

13: Maita H, Kitaura H, Ariga H, Iguchi-Ariga SM. CIR, a corepressor of CBF1, binds to PAP-1 and effects alternative splicing. Exp Cell Res. 2005 Feb 15;303(2):375-87. PubMed PMID: 15652350.

14: Maita H, Kitaura H, Ariga H, Iguchi-Ariga SM. Association of PAP-1 and Prp3p, the products of causative genes of dominant retinitis pigmentosa, in the tri-snRNP complex. Exp Cell Res. 2005 Jan 1;302(1):61-8. PubMed PMID: 15541726.

15: Maita H, Kitaura H, Keen TJ, Inglehearn CF, Ariga H, Iguchi-Ariga SM. PAP-1,

the mutated gene underlying the RP9 form of dominant retinitis pigmentosa, is a splicing factor. Exp Cell Res. 2004 Nov 1;300(2):283-96. PubMed PMID: 15474994.

16: Leung K. (99m)Tc-Mercaptoacetyl-Gly-Gly-Gly-PAP-1. 2008 Aug 8 [updated 2008 Aug 15]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK24577/ PubMed PMID: 20641925.

17: Maita H, Harada Y, Nagakubo D, Kitaura H, Ikeda M, Tamai K, Takahashi K, Ariga H, Iguchi-Ariga SM. PAP-1, a novel target protein of phosphorylation by pim-1 kinase. Eur J Biochem. 2000 Aug;267(16):5168-78. PubMed PMID: 10931201.

18: Straub SV, Perez SM, Tan B, Coughlan KA, Trebino CE, Cosgrove P, Buxton JM, Kreeger JM, Jackson VM. Pharmacological inhibition of Kv1.3 fails to modulate insulin sensitivity in diabetic mice or human insulin-sensitive tissues. Am J Physiol Endocrinol Metab. 2011 Aug;301(2):E380-90. doi: 10.1152/ajpendo.00076.2011. PubMed PMID: 21586699.

19: Nguyen HM, Grössinger EM, Horiuchi M, Davis KW, Jin LW, Maezawa I, Wulff H. Differential Kv1.3, KCa3.1, and Kir2.1 expression in "classically" and "alternatively" activated microglia. Glia. 2017 Jan;65(1):106-121. doi: 10.1002/glia.23078. PubMed PMID: 27696527; PubMed Central PMCID: PMC5113690.

20: Zimin PI, Garic B, Bodendiek SB, Mahieux C, Wulff H, Zhorov BS. Potassium channel block by a tripartite complex of two cationophilic ligands and a potassium ion. Mol Pharmacol. 2010 Oct;78(4):588-99. doi: 10.1124/mol.110.064014. PubMed PMID: 20601455; PubMed Central PMCID: PMC2981387.

Explore Compound Types